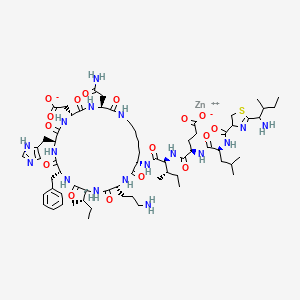

Bacitracin zinc salt

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C66H101N17O16SZn |

|---|---|

Molecular Weight |

1486.1 g/mol |

IUPAC Name |

zinc;(4R)-4-[[(2S)-2-[[2-(1-amino-2-methylbutyl)-4,5-dihydro-1,3-thiazole-4-carbonyl]amino]-4-methylpentanoyl]amino]-5-[[(2S,3S)-1-[[(3S,6R,9S,12R,15S,18R,21S)-3-(2-amino-2-oxoethyl)-18-(3-aminopropyl)-12-benzyl-15-[(2S)-butan-2-yl]-6-(carboxylatomethyl)-9-(1H-imidazol-5-ylmethyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclopentacos-21-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoate |

InChI |

InChI=1S/C66H103N17O16S.Zn/c1-9-35(6)52(69)66-81-48(32-100-66)63(97)76-43(26-34(4)5)59(93)74-42(22-23-50(85)86)58(92)83-53(36(7)10-2)64(98)75-40-20-15-16-25-71-55(89)46(29-49(68)84)78-62(96)47(30-51(87)88)79-61(95)45(28-39-31-70-33-72-39)77-60(94)44(27-38-18-13-12-14-19-38)80-65(99)54(37(8)11-3)82-57(91)41(21-17-24-67)73-56(40)90;/h12-14,18-19,31,33-37,40-48,52-54H,9-11,15-17,20-30,32,67,69H2,1-8H3,(H2,68,84)(H,70,72)(H,71,89)(H,73,90)(H,74,93)(H,75,98)(H,76,97)(H,77,94)(H,78,96)(H,79,95)(H,80,99)(H,82,91)(H,83,92)(H,85,86)(H,87,88);/q;+2/p-2/t35?,36-,37-,40-,41+,42+,43-,44+,45-,46-,47+,48?,52?,53-,54-;/m0./s1 |

InChI Key |

UCRLQOPRDMGYOA-FCHFGNCGSA-L |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)NCCCC[C@@H](C(=O)N[C@@H](C(=O)N1)CCCN)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@@H](CCC(=O)[O-])NC(=O)[C@H](CC(C)C)NC(=O)C2CSC(=N2)C(C(C)CC)N)CC(=O)N)CC(=O)[O-])CC3=CN=CN3)CC4=CC=CC=C4.[Zn+2] |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCCCC(C(=O)NC(C(=O)N1)CCCN)NC(=O)C(C(C)CC)NC(=O)C(CCC(=O)[O-])NC(=O)C(CC(C)C)NC(=O)C2CSC(=N2)C(C(C)CC)N)CC(=O)N)CC(=O)[O-])CC3=CN=CN3)CC4=CC=CC=C4.[Zn+2] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Bacitracin Zinc Salt on Gram-Positive Bacteria

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bacitracin zinc salt is a polypeptide antibiotic with potent activity primarily directed against gram-positive bacteria.[1][2][3][4] Its efficacy is rooted in its ability to disrupt a critical stage of bacterial cell wall biosynthesis, a pathway essential for bacterial viability. This technical guide provides a comprehensive overview of the molecular mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development. The key to bacitracin's action is its formation of a stable complex with a divalent metal ion, most notably zinc, which then targets and sequesters a key lipid carrier molecule, C55-isoprenyl pyrophosphate (also known as bactoprenol pyrophosphate).[5][6][7][8] This action effectively halts the recycling of the lipid carrier, thereby inhibiting the transport of peptidoglycan precursors across the cell membrane and ultimately leading to the cessation of cell wall synthesis and bacterial cell death.

Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis

The primary bactericidal effect of this compound is achieved through the targeted inhibition of peptidoglycan synthesis, a process vital for maintaining the structural integrity of the bacterial cell wall.[1][] This mechanism can be dissected into several key molecular events:

-

Requirement of a Divalent Cation: Bacitracin's antibacterial activity is contingent upon the presence of a divalent metal ion, with zinc being a particularly effective cofactor.[5][6][7][8] The zinc ion forms a coordination complex with the bacitracin molecule, a crucial step for the subsequent interaction with its molecular target.

-

Targeting C55-Isoprenyl Pyrophosphate (Bactoprenol Pyrophosphate): The bacitracin-zinc complex specifically targets and binds to C55-isoprenyl pyrophosphate.[5][6][7][8] This lipid molecule acts as a carrier, transporting the building blocks of peptidoglycan, namely N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM)-peptide precursors, from the cytoplasm across the cell membrane to the site of cell wall assembly.

-

Inhibition of Dephosphorylation: The binding of the bacitracin-zinc complex to C55-isoprenyl pyrophosphate physically obstructs the dephosphorylation of this lipid carrier by bacterial phosphatases.[2][4][] This dephosphorylation step is essential for the regeneration of C55-isoprenyl phosphate, the active form of the lipid carrier that can accept new peptidoglycan precursors from the cytoplasm.

-

Cessation of Peptidoglycan Synthesis and Cell Lysis: By preventing the recycling of the lipid carrier, bacitracin effectively halts the transport of peptidoglycan subunits to the growing cell wall.[1][] The lack of new building blocks weakens the structural integrity of the cell wall, rendering the bacterium susceptible to osmotic pressure and ultimately leading to cell lysis and death.

Signaling Pathway of Bacitracin's Action

Caption: Mechanism of Bacitracin Action on Peptidoglycan Synthesis.

Quantitative Data: In Vitro Efficacy

The in vitro activity of this compound is quantified by determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a microorganism.

| Gram-Positive Bacterium | Minimum Inhibitory Concentration (MIC) Range (μg/mL) |

| Staphylococcus aureus | ≤0.03 – 700[2] |

| Staphylococcus epidermidis | 0.25 – >16[2] |

| Streptococcus pyogenes | 0.5 – >16[2] |

| Clostridium perfringens | 0.5 - 16[10][11] |

Note: MIC values can vary depending on the specific strain, testing methodology, and media composition.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific gram-positive bacterium.

Materials:

-

This compound stock solution of known concentration.

-

Sterile 96-well microtiter plates.

-

Mueller-Hinton Broth (MHB), supplemented as required for fastidious organisms.

-

Bacterial inoculum suspension standardized to a 0.5 McFarland turbidity standard (approximately 1.5 x 10^8 CFU/mL).

-

Sterile diluent (e.g., saline or MHB).

-

Incubator (35 ± 2°C).

-

Microplate reader or visual assessment.

Procedure:

-

Preparation of Antibiotic Dilutions: a. Dispense 50 µL of sterile MHB into wells 2 through 12 of a 96-well microtiter plate. b. Add 100 µL of the this compound stock solution to well 1. This will be the highest concentration. c. Perform a serial two-fold dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and then transferring 50 µL from well 2 to well 3, and so on, until well 11. Discard 50 µL from well 11. Well 12 will serve as a growth control (no antibiotic).

-

Inoculation: a. Dilute the standardized bacterial inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well. b. Add 50 µL of the diluted bacterial suspension to each well (wells 1-12).

-

Incubation: a. Cover the microtiter plate and incubate at 35 ± 2°C for 18-24 hours in ambient air.

-

Reading the Results: a. The MIC is determined as the lowest concentration of this compound in which there is no visible growth (turbidity) of the bacteria. This can be assessed visually or by using a microplate reader to measure absorbance at 600 nm.

Workflow for MIC Determination

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Cell Wall Synthesis Inhibition Assay

This assay measures the incorporation of a radiolabeled precursor into the peptidoglycan of bacterial cells to assess the inhibitory effect of bacitracin.

Objective: To demonstrate that this compound inhibits the synthesis of the bacterial cell wall.

Materials:

-

Log-phase culture of a gram-positive bacterium.

-

This compound.

-

Radiolabeled peptidoglycan precursor (e.g., [¹⁴C]-N-acetylglucosamine or [³H]-diaminopimelic acid).

-

Trichloroacetic acid (TCA), ice-cold.

-

Scintillation vials and scintillation fluid.

-

Liquid scintillation counter.

-

Glass fiber filters.

-

Filtration apparatus.

Procedure:

-

Bacterial Culture Preparation: a. Grow a culture of the test bacterium to the mid-logarithmic phase of growth. b. Harvest the cells by centrifugation, wash with a suitable buffer, and resuspend to a defined optical density.

-

Inhibition Assay: a. Aliquots of the bacterial suspension are pre-incubated with varying concentrations of this compound for a specified period. A control with no antibiotic is included. b. The radiolabeled precursor is then added to each aliquot, and the incubation is continued to allow for incorporation into the peptidoglycan.

-

Termination of Reaction and Precipitation: a. The reaction is stopped by the addition of an equal volume of ice-cold TCA to precipitate macromolecules, including the cell wall. b. The samples are incubated on ice to ensure complete precipitation.

-

Filtration and Washing: a. The precipitated material is collected by vacuum filtration through glass fiber filters. b. The filters are washed with cold TCA and ethanol to remove unincorporated radiolabel.

-

Quantification: a. The filters are dried, placed in scintillation vials with scintillation fluid, and the radioactivity is measured using a liquid scintillation counter.

-

Data Analysis: a. The amount of incorporated radioactivity is compared between the bacitracin-treated samples and the untreated control. A significant reduction in radioactivity in the presence of bacitracin indicates inhibition of cell wall synthesis.

Conclusion

This compound remains a valuable antibiotic for topical applications due to its targeted and potent mechanism of action against gram-positive bacteria. Its ability to form a complex with zinc and subsequently inhibit the dephosphorylation of the lipid carrier C55-isoprenyl pyrophosphate is a well-defined mechanism that effectively disrupts the essential process of peptidoglycan synthesis. The methodologies outlined in this guide provide a framework for the continued study and evaluation of bacitracin and the development of novel antibacterial agents that may target similar pathways. A thorough understanding of its molecular interactions is crucial for optimizing its clinical use and for the design of future therapeutics to combat the growing threat of antibiotic resistance.

References

- 1. What is the mechanism of Bacitracin? [synapse.patsnap.com]

- 2. Bacitracin - Wikipedia [en.wikipedia.org]

- 3. Bacitracin Zinc: Your Comprehensive Guide! | OCTAGONCHEM [octagonchem.com]

- 4. Page loading... [guidechem.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Mechanism of action of bacitracin: complexation with metal ion and C 55 -isoprenyl pyrophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanism of Action of Bacitracin: Complexation with Metal Ion and C <sub>55</sub> -Isoprenyl Pyrophosphate [scite.ai]

- 8. pnas.org [pnas.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

The Discovery and Isolation of Bacitracin from Bacillus licheniformis: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the discovery, biosynthesis, and isolation of the polypeptide antibiotic, Bacitracin, from Bacillus licheniformis. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data on production, and visualizations of the biosynthetic and regulatory pathways. The guide covers the historical context of Bacitracin's discovery, its mechanism of action, and the intricate molecular processes governing its synthesis. Furthermore, it presents detailed methodologies for the fermentation, extraction, purification, and quantification of Bacitracin, providing a solid foundation for research and development in this area.

Introduction: The Discovery and Significance of Bacitracin

Bacitracin was originally discovered in 1945 from a strain of Bacillus subtilis var Tracy, isolated from a wound infection of a patient named Margaret Tracy.[1] While initially discovered in B. subtilis, commercial production primarily utilizes high-yielding strains of Bacillus licheniformis. Bacitracin is a potent antibiotic effective against a wide range of Gram-positive bacteria, including medically important pathogens like Staphylococcus aureus and Streptococcus pyogenes.[1]

Its primary mechanism of action involves the inhibition of bacterial cell wall synthesis.[1][2] Specifically, Bacitracin binds to the C55-isoprenyl pyrophosphate (bactoprenol) lipid carrier, preventing its dephosphorylation.[1][2] This step is crucial for the recycling of the lipid carrier, which is responsible for transporting peptidoglycan precursors across the cell membrane to the growing cell wall. By disrupting this process, Bacitracin effectively halts cell wall synthesis, leading to bacterial cell lysis and death.[2]

Bacitracin Biosynthesis and its Regulation in Bacillus licheniformis

Bacitracin is a complex cyclic polypeptide antibiotic synthesized non-ribosomally by a large multi-enzyme complex known as a non-ribosomal peptide synthetase (NRPS).[3] The genetic blueprint for this complex is encoded within the bac operon.

The bac Operon and Non-Ribosomal Peptide Synthetases (NRPS)

The biosynthesis of Bacitracin is orchestrated by three large synthetases encoded by the bacA, bacB, and bacC genes.[4] These enzymes are modular in nature, with each module responsible for the activation and incorporation of a specific amino acid into the growing polypeptide chain. The bac operon also includes bacT, which encodes a thioesterase that may be involved in the synthesis process.[3][4]

Regulatory Network of Bacitracin Biosynthesis

The production of Bacitracin is tightly regulated by a complex network of transcription factors and two-component systems, ensuring its synthesis is coordinated with the physiological state of the cell.[3][5] Key regulators include:

-

Spo0A and AbrB: A feedback loop involving the global transition state regulators Spo0A and AbrB plays a central role. AbrB represses the transcription of the bacABC operon by directly binding to its promoter. Spo0A, in turn, promotes Bacitracin production by repressing the expression of abrB.[3][5]

-

BacRS Two-Component System: B. licheniformis possesses a two-component system, BacRS, which confers resistance to Bacitracin. The sensor kinase, BacS, likely detects the accumulation of Bacitracin and activates the response regulator, BacR. BacR then upregulates the expression of the bcrABC operon, which encodes an ABC transporter responsible for exporting Bacitracin out of the cell.[5]

-

S-Adenosylmethionine (SAM): The availability of the cofactor S-Adenosylmethionine (SAM) has been shown to positively influence Bacitracin production. Exogenous addition of SAM or metabolic engineering to increase intracellular SAM levels can enhance the transcription of the bac gene cluster and subsequently increase Bacitracin yield.[4][6]

Figure 1. Regulatory network of Bacitracin biosynthesis in Bacillus licheniformis.

Quantitative Data on Bacitracin Production

The yield of Bacitracin is highly dependent on the strain of B. licheniformis, fermentation conditions, and genetic modifications. The following tables summarize quantitative data from various studies.

Table 1: Effect of Fermentation Parameters on Bacitracin Production

| Parameter | Condition | Bacitracin Yield (IU/mL) | Reference |

| Inoculum Age | 24 h | 271.2 ± 1.51 | [7] |

| Inoculum Size | 6.0% | 274.0 ± 1.89 | [7] |

| pH | 8.0 | 245.5 ± 0.58 | [7] |

| Temperature | 37°C | 295.0 ± 1.34 | [7] |

| Incubation Time | 48 h | 283.9 ± 1.43 | [7] |

| Agitation Speed | 150 rpm | 207.0 ± 0.85 | [7] |

| Carbon Source | 1.5% Glycerol | ~174.2 | [8][9] |

| Nitrogen Source | 0.05% Glutamic Acid | ~174.2 | [8][9] |

Table 2: Enhanced Bacitracin Production through Metabolic Engineering

| Strain | Genetic Modification | Bacitracin Yield (U/mL) | % Increase vs. Wild Type | Reference |

| DW2 (Wild Type) | - | ~742 | - | [4] |

| DW2-KE | Overexpression of SAM synthetase and Met synthetase | 839.54 | 13.08% | [4][6] |

| DW2-KENP | Deletion of metN (Met exporter) and overexpression of metP (Met importer) in DW2-KE | 889.42 | 19.80% | [4] |

| DW2-KENPND | Deletion of SAM degradation genes (mtnN, speD) in DW2-KENP | 957.53 | 28.97% | [4] |

| UV-MN-HN-6 | Systematic mutagenesis (UV and chemical) | 59.1 ± 1.35 | 422% | [10] |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the isolation and analysis of Bacitracin from B. licheniformis.

Figure 2. General experimental workflow for Bacitracin isolation and analysis.

Fermentation of Bacillus licheniformis

Objective: To cultivate B. licheniformis for the production of Bacitracin.

Materials:

-

Bacillus licheniformis strain

-

Tryptone Soya Broth (for inoculum)

-

Fermentation medium (e.g., 1.5% glycerol, 0.05% glutamic acid, 1.43% inorganic phosphate, 0.0025% magnesium sulfate, pH 7.5)[8][9]

-

Shaker incubator

-

Autoclave

-

Sterile flasks

Protocol:

-

Inoculum Preparation: Inoculate a single colony of B. licheniformis into a flask containing sterile Tryptone Soya Broth. Incubate at 37°C with shaking at 150 rpm for 24 hours.

-

Fermentation: Inoculate the fermentation medium with the seed culture (e.g., 6% v/v). Incubate at 37°C with shaking at 150 rpm for 48-72 hours.[7]

-

Monitoring: Monitor cell growth (e.g., by measuring optical density at 600 nm) and Bacitracin production at regular intervals.

Extraction of Bacitracin

Objective: To extract crude Bacitracin from the fermentation broth.

Materials:

-

Fermentation broth

-

Centrifuge

-

n-butanol

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Rotary evaporator

Protocol:

-

Cell Removal: Centrifuge the fermentation broth at 10,000 x g for 15 minutes to pellet the bacterial cells. Collect the supernatant.

-

Acidification: Adjust the pH of the supernatant to 2.0 with HCl.

-

Solvent Extraction: Perform liquid-liquid extraction with an equal volume of n-butanol. Repeat the extraction three times.

-

Solvent Evaporation: Pool the n-butanol fractions and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude Bacitracin extract.

Purification and Quantification by High-Performance Liquid Chromatography (HPLC)

Objective: To purify and quantify Bacitracin from the crude extract.

Materials:

-

Crude Bacitracin extract

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

-

Mobile phase components (e.g., ammonium formate, acetonitrile, methanol, phosphate buffer)

-

Bacitracin standard

-

Syringe filters (0.22 µm)

Protocol:

-

Sample Preparation: Dissolve the crude Bacitracin extract in the mobile phase and filter through a 0.22 µm syringe filter.

-

HPLC Analysis:

-

Column: C18 reversed-phase column.

-

Mobile Phase (Isocratic Example): A mixture of methanol, water, buffer, and acetonitrile (e.g., 26:15:5:2).[11] The addition of EDTA to the mobile phase can improve the recovery of Bacitracin A.[11]

-

Mobile Phase (Gradient Example): A gradient of mobile phase A (e.g., 50 mmol/L ammonium formate, pH 4.0) and mobile phase B (acetonitrile).[12]

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Column Temperature: 30°C.[12]

-

-

Quantification: Create a standard curve using known concentrations of a Bacitracin standard. Compare the peak area of Bacitracin in the sample to the standard curve to determine its concentration. The major active component is Bacitracin A.[11]

Conclusion

The discovery and subsequent development of Bacitracin production from Bacillus licheniformis represent a significant contribution to medicine and biotechnology. This guide has provided a detailed overview of the key aspects of Bacitracin, from its historical discovery and mechanism of action to the intricate details of its biosynthesis and regulation. The provided experimental protocols and quantitative data offer a practical resource for researchers and professionals in the field. Continued research, particularly in the areas of metabolic engineering and fermentation optimization, holds the potential to further enhance the production of this important antibiotic, ensuring its continued availability for therapeutic and other applications.

References

- 1. What is Bacitracin used for? [synapse.patsnap.com]

- 2. What is the mechanism of Bacitracin? [synapse.patsnap.com]

- 3. Microbial synthesis of bacitracin: Recent progress, challenges, and prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Enhanced Bacitracin Production by Systematically Engineering S-Adenosylmethionine Supply Modules in Bacillus licheniformis [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Enhanced Bacitracin Production by Systematically Engineering S-Adenosylmethionine Supply Modules in Bacillus licheniformis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. longdom.org [longdom.org]

- 8. Optimization of bacitracin production by Bacillus licheniformis B5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. docsdrive.com [docsdrive.com]

- 10. scielo.br [scielo.br]

- 11. 2024.sci-hub.se [2024.sci-hub.se]

- 12. CN109444318B - High performance liquid chromatography method for analyzing bacitracin component - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

A Technical Guide to the Chemical Structure and Composition of the Bacitracin Zinc Complex

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Bacitracin Zinc is a metalloantibiotic complex widely utilized for its potent activity against Gram-positive bacteria. Its therapeutic efficacy is intrinsically linked to its complex chemical nature. Bacitracin is not a single entity but a mixture of related cyclic polypeptides, with bacitracin A being the principal active component.[1][2] The incorporation of a zinc ion is critical for stability and biological function, forming a well-defined ternary complex with its cellular target.[3][4] The primary mechanism of action involves the inhibition of bacterial cell wall synthesis by sequestering a key lipid carrier, C55-isoprenyl pyrophosphate, thereby preventing peptidoglycan synthesis.[5][6] A secondary mechanism involving oxidative DNA damage has also been reported.[7][8] The comprehensive characterization of this complex relies on a suite of advanced analytical techniques, including high-performance liquid chromatography (HPLC) for compositional analysis, inductively coupled plasma-optical emission spectrometry (ICP-OES) for zinc stoichiometry, and mass spectrometry (MS) for structural elucidation.[9][10] This guide provides an in-depth overview of the structure, composition, mechanism of action, and the analytical methodologies essential for the research and development of bacitracin-based therapeutics.

Chemical Structure and Composition

Bacitracin Zinc is the zinc salt of a mixture of antimicrobial polypeptides produced by strains of Bacillus licheniformis or Bacillus subtilis.[1][11] The zinc complex enhances the stability of the antibiotic.[2]

Polypeptide Composition

Commercial bacitracin is a heterogeneous mixture of at least nine distinct cyclic polypeptides. The main components are designated as bacitracins A, B1, B2, and B3.[12] Bacitracin A is the most abundant and active component.[6][12] These components differ primarily in the amino acid residue at the N-terminal position of the side chain.

The Role and Coordination of Zinc

The antibacterial activity of bacitracin is dependent on the presence of a divalent metal ion, with zinc being the most clinically relevant.[4] The zinc ion plays a crucial role in organizing the conformation of the antibiotic to facilitate binding to its target. High-resolution crystal structures of the ternary complex of bacitracin A, zinc, and a pyrophosphate ligand reveal that the antibiotic wraps tightly around its target.[4][13]

In this ternary complex, the zinc ion is chelated by at least three ligands provided by the bacitracin A molecule: the nitrogen atom of the thiazoline ring and the side chains of Glutamic acid-4 (Glu-4) and Histidine-10 (His-10).[4] The complex adopts a highly amphipathic conformation, which is believed to be important for its function within the bacterial membrane environment.[13]

Physicochemical Properties

Key physicochemical properties of the Bacitracin Zinc complex are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₆₆H₁₀₁N₁₇O₁₆SZn | [2][6] |

| Molecular Weight | ~1486.1 g/mol | [2][6] |

| Appearance | White to pale brownish-yellow powder | [11] |

| Solubility | Slightly soluble in water and ethanol | [11] |

| pH | 6.0 - 7.5 (in a saturated aqueous solution) | [11][12] |

Mechanism of Action

Bacitracin Zinc primarily targets the synthesis of the bacterial cell wall, a structure essential for the survival of Gram-positive bacteria.[3][5]

Inhibition of Peptidoglycan Synthesis

The core mechanism involves the binding and sequestration of C₅₅-isoprenyl pyrophosphate (also known as bactoprenol pyrophosphate).[5][6] This lipid carrier is responsible for transporting peptidoglycan precursors (N-acetylmuramic acid and N-acetylglucosamine) from the cytoplasm across the cell membrane to the exterior for cell wall construction.[1][5]

The Bacitracin-Zinc complex forms a stable ternary complex with C₅₅-isoprenyl pyrophosphate.[4][13] This binding prevents the dephosphorylation of C₅₅-isoprenyl pyrophosphate to C₅₅-isoprenyl phosphate, a critical recycling step required for the carrier to pick up a new precursor unit.[6] The interruption of this cycle halts the supply of building blocks, inhibiting cell wall synthesis and ultimately leading to cell lysis and death.[5][6]

DNA Damage

In addition to its primary mode of action, the bacitracin-metal complex has been shown to cause damage to DNA and deoxyribose, potentially through the generation of oxidizing radicals.[7][8] This represents a secondary antibacterial mechanism.

Quantitative Analysis

The complex composition of Bacitracin Zinc necessitates robust quantitative methods to ensure quality, potency, and safety.

Compositional Specifications

The composition of Bacitracin Zinc is typically defined by the relative abundance of its major polypeptide components as determined by HPLC.

| Component | Specification | References |

| Bacitracin A Content | ≥ 40.0% of Total Peak Area | [14][15] |

| Sum of Bacitracins A, B1, B2, B3 | ≥ 70.0% of Total Peak Area | [14] |

| Zinc (Zn) Content | 4.0% - 6.0% (dried basis) | [12] |

| Bacitracin F (degradation product) | ≤ 6.0% | [14][15] |

| Loss on Drying | ≤ 5.0% | [12] |

Mass Spectrometry Data

Mass spectrometry is a critical tool for identifying the individual components of the bacitracin mixture based on their mass-to-charge ratio (m/z).

| Component | Protonated Ion (m/z) | Technique |

| Bacitracin A | 1422.7 | MALDI-TOF/TOF |

| Bacitracin B | 1408.7 | MALDI-TOF/TOF |

| Bacitracin C | 1394.7 | MALDI-TOF/TOF |

| Bacitracin D | 1380.6 | MALDI-TOF/TOF |

| Data derived from MALDI-TOF/TOF mass spectrometry analysis. |

Experimental Protocols

A multi-faceted analytical approach is required for the comprehensive characterization of the Bacitracin Zinc complex.

General Analytical Workflow

Protocol: Composition by HPLC (USP Method)

This method is used to quantify the major bacitracin components.[12][15]

-

Mobile Phase Preparation : Prepare a mixture of methanol, water, potassium phosphate buffer (pH 6.0), and acetonitrile in a ratio of 26:15:5:2.[15] The buffer is made by dissolving 34.8 g of dibasic potassium phosphate and 27.2 g of monobasic potassium phosphate in separate 1 L volumes of water and adjusting to a pH of 6.0.[15]

-

Diluent Preparation : Dissolve 40 g of edetate disodium (EDTA) in 1 L of water and adjust the pH to 7.0 with sodium hydroxide.[15]

-

System Suitability Solution : Prepare a solution of USP Bacitracin Zinc Reference Standard (RS) in the diluent to a nominal concentration of approximately 2.0 mg/mL.[12]

-

Test Solution : Prepare the sample to be tested in the same manner and concentration as the System Suitability Solution.

-

Chromatographic System :

-

Instrument : Liquid chromatograph equipped with a UV detector.

-

Column : 4.6-mm × 250-mm L1 packing.

-

Flow Rate : 1.0 mL/min.

-

Detection Wavelength : 300 nm.[15]

-

-

Procedure : Inject equal volumes (approx. 100 µL) of the solutions into the chromatograph, record the chromatograms, and measure the peak area responses for all components.

-

Calculation : Determine the percentage of each bacitracin component by dividing its peak area by the total area of all peaks in the chromatogram.[15]

Protocol: Zinc Content by ICP-OES

This method provides an accurate determination of the zinc stoichiometry.[9][10]

-

Standard Preparation : Accurately weigh and transfer 3.11 g of zinc oxide to a 250-mL volumetric flask.[12] Add 80 mL of 1 N hydrochloric acid, warm to dissolve, cool, and dilute to volume with water. This stock solution (10 mg/mL of zinc) is further diluted with 0.001 N hydrochloric acid to create working standards (e.g., 0.5, 1.5, and 2.5 µg/mL).[12]

-

Test Preparation : Accurately weigh about 200 mg of Bacitracin Zinc and dissolve it in 0.01 N hydrochloric acid in a 100-mL volumetric flask.[12] Perform a subsequent dilution to bring the concentration within the working range of the standards.[12]

-

Instrumental Analysis :

-

Instrument : Inductively Coupled Plasma – Optical Emission Spectrometer.

-

Procedure : Aspirate the standard and test solutions into the plasma and record the emission intensities at the appropriate wavelength for zinc.

-

-

Calculation : Generate a calibration curve from the standard solutions. Determine the zinc concentration in the test preparation from this curve and calculate the percentage of zinc in the original sample.

Protocol: Structural Characterization by MALDI-TOF/TOF MS

This technique is used for the de novo sequencing and structural analysis of the polypeptide components.[16]

-

Matrix Solution : Prepare a saturated solution of α-cyano-4-hydroxycinnamic acid (CHCA) in a 50:50 (v/v) mixture of acetonitrile and 0.1% trifluoroacetic acid.

-

Sample Preparation : Mix the bacitracin zinc sample solution 1:1 with the matrix solution.

-

Spotting : Aliquot a small volume (e.g., 1 µL) of the mixture onto a MALDI sample plate and allow it to air dry completely, forming co-crystals of the matrix and analyte.

-

Mass Spectrometry :

-

Instrument : A MALDI-tandem time-of-flight mass spectrometer.

-

Analysis : Acquire mass spectra in both full scan mode to identify the molecular ions of the different bacitracin components and in tandem MS (MS/MS) mode. In MS/MS, the precursor ion of a specific component (e.g., bacitracin A) is isolated and fragmented to produce a series of b- and y-type fragment ions, which allows for the deduction of the amino acid sequence.[16]

-

Conclusion

The Bacitracin Zinc complex is a multifaceted pharmaceutical agent whose structure and composition are directly linked to its biological function. A thorough understanding of its polypeptide makeup, the critical role of zinc coordination, and its mechanism of action is paramount for researchers and developers. The application of orthogonal analytical techniques, including HPLC, ICP-OES, and advanced mass spectrometry, is essential for ensuring the quality, consistency, and efficacy of this important antibiotic. The detailed protocols and data presented in this guide serve as a foundational resource for professionals engaged in the study and application of Bacitracin Zinc.

References

- 1. Bacitracin - Wikipedia [en.wikipedia.org]

- 2. Bacitracin zinc | 1405-89-6 [chemicalbook.com]

- 3. microbiologyresearch.org [microbiologyresearch.org]

- 4. pnas.org [pnas.org]

- 5. What is the mechanism of Bacitracin? [synapse.patsnap.com]

- 6. Bacitracin Zinc | C66H101N17O16SZn | CID 70687193 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. cdn.who.int [cdn.who.int]

- 12. Bacitracin Zinc [drugfuture.com]

- 13. High-resolution crystal structure reveals molecular details of target recognition by bacitracin - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 2024.sci-hub.se [2024.sci-hub.se]

- 15. drugfuture.com [drugfuture.com]

- 16. tandfonline.com [tandfonline.com]

The Synergistic Alliance: Unveiling the Critical Role of Zinc in the Stability and Antimicrobial Activity of Bacitracin

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Bacitracin, a polypeptide antibiotic, has been a stalwart in topical antibacterial formulations for decades. Its efficacy, however, is profoundly influenced by the presence of divalent metal ions, with zinc being the most crucial for both its stability and antimicrobial potency. This technical guide delves into the intricate relationship between zinc and bacitracin, providing a comprehensive overview of the molecular mechanisms, quantitative biophysical interactions, and key experimental methodologies used to elucidate this synergistic partnership. A thorough understanding of this interaction is paramount for the optimization of existing bacitracin-based therapies and the development of novel antimicrobial agents that target the bacterial cell wall synthesis pathway.

Introduction

Bacitracin, a mixture of cyclic polypeptides produced by Bacillus subtilis and Bacillus licheniformis, exerts its antibacterial effect by disrupting the synthesis of the bacterial cell wall.[1][2] Its primary target is C55-isoprenyl pyrophosphate (C55-IPP), a lipid carrier essential for the transport of peptidoglycan precursors across the cell membrane.[3][4] The inhibitory action of bacitracin is not an intrinsic property of the peptide alone but is critically dependent on the formation of a stable complex with a divalent metal ion. Among various divalent cations, zinc has been identified as the most effective cofactor, significantly enhancing both the stability and the biological activity of the antibiotic.[3][5] This guide will explore the multifaceted role of zinc in the context of bacitracin's function, from the fundamental chemical interactions to the practical methodologies employed for its characterization.

The Molecular Mechanism: A Ternary Complex for Bacterial Cell Wall Inhibition

The antimicrobial activity of bacitracin is contingent upon its ability to form a ternary complex with a divalent metal ion and its target, C55-isoprenyl pyrophosphate.[6][7] Zinc plays a central, coordinating role in the formation and stabilization of this complex.

The currently accepted mechanism involves the following key steps:

-

Chelation of Zinc: Bacitracin chelates a zinc ion, leading to a conformational change in the peptide. This creates a high-affinity binding pocket for the pyrophosphate moiety of C55-IPP.

-

Binding to C55-Isoprenyl Pyrophosphate: The bacitracin-zinc complex then binds to C55-IPP, a lipid carrier that transports N-acetylmuramic acid and N-acetylglucosamine precursors for peptidoglycan synthesis.[3][8]

-

Inhibition of Dephosphorylation: This binding sequesters C55-IPP and prevents its dephosphorylation to C55-isoprenyl phosphate, a crucial step for the recycling of the lipid carrier.[1][2]

-

Disruption of Cell Wall Synthesis: The interruption of the C55-IPP cycle halts the transport of peptidoglycan precursors, thereby inhibiting bacterial cell wall synthesis and ultimately leading to cell lysis.[8]

The crystal structure of the ternary complex of bacitracin A, zinc, and a pyrophosphate ligand has revealed the intricate molecular interactions. The zinc ion is coordinated by the thiazoline nitrogen, the N-terminal amine, and the side chain of Glu-4 of bacitracin, as well as by oxygen atoms from the pyrophosphate group of the lipid.[3] This coordinated structure effectively "cages" the pyrophosphate, preventing its enzymatic turnover.

dot

Caption: Mechanism of Bacitracin Action.

Role of Zinc in the Stability of Bacitracin

Beyond its role in antimicrobial activity, zinc significantly enhances the chemical stability of bacitracin. The bacitracin molecule, particularly in aqueous solutions, is susceptible to degradation, which can lead to a loss of potency. The formation of the bacitracin-zinc complex confers a more rigid and stable conformation to the peptide, protecting it from degradative processes. This increased stability is a key reason for the widespread use of bacitracin zinc in pharmaceutical formulations.

Quantitative Data

| Complex | Association Constant (Ka) | Reference |

| Bacitracin A, Mg²⁺, C55-isoprenyl pyrophosphate | 10⁶ M⁻¹ | [5] |

Experimental Protocols

A variety of experimental techniques are employed to study the role of zinc in the stability and activity of bacitracin. Detailed methodologies for key experiments are provided below.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC assay is a fundamental method to determine the antimicrobial efficacy of bacitracin in the presence of zinc.

Objective: To determine the lowest concentration of bacitracin that inhibits the visible growth of a microorganism.

Materials:

-

Bacitracin zinc

-

Test microorganism (e.g., Micrococcus luteus ATCC 10240)

-

Culture medium (e.g., Mueller-Hinton Broth)

-

Zinc sulfate (ZnSO₄) solution

-

Sterile 96-well microtiter plates

-

Spectrophotometer (for reading optical density)

Protocol:

-

Prepare a stock solution of bacitracin zinc in an appropriate solvent.

-

Prepare a series of twofold dilutions of the bacitracin stock solution in the culture medium directly in the wells of a 96-well plate. The concentration range should be chosen to bracket the expected MIC (e.g., 1-4 IU/mL).

-

Supplement the culture medium with a fixed concentration of ZnSO₄ (e.g., 0.3 mM) to ensure the availability of zinc for complex formation.

-

Prepare a standardized inoculum of the test microorganism (e.g., to a final concentration of 5 x 10⁵ CFU/mL).

-

Add the bacterial inoculum to each well of the microtiter plate.

-

Include appropriate controls: a positive control (bacteria in medium without antibiotic) and a negative control (medium only).

-

Incubate the plates at the optimal growth temperature for the microorganism (e.g., 35-37°C) for 16-24 hours.

-

Determine the MIC by visual inspection as the lowest concentration of bacitracin that shows no visible growth. Alternatively, the optical density at 600 nm (OD₆₀₀) can be measured.

dot

Caption: MIC Assay Workflow.

High-Performance Liquid Chromatography (HPLC) for Stability Testing

HPLC is a powerful analytical technique to assess the stability of bacitracin and its zinc complex over time and under various stress conditions.

Objective: To separate and quantify the active components of bacitracin and its degradation products.

Instrumentation:

-

HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or diode array detector.

-

Reversed-phase C8 or C18 column (e.g., 5 µm particle size, 150 x 4.6 mm).

Reagents:

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Phosphate buffer

-

EDTA (ethylenediaminetetraacetic acid) may be added to the mobile phase to prevent on-column chelation with metal ions from the HPLC system.

Protocol:

-

Sample Preparation: Dissolve a known concentration of bacitracin or bacitracin zinc in a suitable diluent.

-

Chromatographic Conditions:

-

Mobile Phase: A gradient elution is typically used. For example, a gradient of acetonitrile in a phosphate buffer. The exact gradient profile should be optimized for the specific column and components of interest.

-

Flow Rate: Typically 1.0 - 1.5 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 40°C).

-

Detection: UV detection at a wavelength of 254 nm.

-

-

Analysis: Inject the sample onto the HPLC system. The retention times and peak areas of the bacitracin components (e.g., bacitracin A, B1, B2) and any degradation products are recorded.

-

Stability Assessment: Samples are stored under various conditions (e.g., different temperatures, pH, light exposure) and analyzed at different time points. The decrease in the peak area of the active components and the increase in the peak area of degradation products are used to determine the stability.

Isothermal Titration Calorimetry (ITC)

ITC is a thermodynamic technique used to directly measure the heat changes that occur during a binding interaction, providing information on binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n).

Objective: To characterize the thermodynamics of the interaction between the bacitracin-zinc complex and its lipid target.

Instrumentation:

-

Isothermal Titration Calorimeter

Sample Preparation (Generalized Protocol):

-

Protein and Ligand Preparation:

-

The bacitracin-zinc complex would typically be in the sample cell. Prepare a solution of bacitracin and a molar excess of zinc chloride in a suitable buffer (e.g., HEPES or Tris).

-

The ligand, a soluble analog of C55-isoprenyl pyrophosphate (e.g., farnesyl pyrophosphate), would be in the injection syringe, dissolved in the same buffer as the bacitracin-zinc complex to minimize heats of dilution.

-

-

Concentrations: The concentrations of the reactants are crucial for a successful ITC experiment. A general guideline is to have the concentration of the component in the cell (bacitracin-zinc) at approximately 10-fold the expected dissociation constant (Kd), and the concentration of the ligand in the syringe at 10-20 fold higher than the concentration in the cell.

-

Experimental Setup:

-

Equilibrate the instrument to the desired temperature (e.g., 25°C).

-

Load the bacitracin-zinc solution into the sample cell and the lipid analog into the injection syringe.

-

Perform a series of small injections (e.g., 5-10 µL) of the ligand into the sample cell.

-

-

Data Analysis: The heat released or absorbed after each injection is measured. The resulting data is plotted as heat change per injection versus the molar ratio of ligand to protein. This binding isotherm is then fitted to a suitable binding model to determine the thermodynamic parameters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can provide detailed structural information about the bacitracin-zinc complex and its interaction with the lipid target at an atomic level.

Objective: To identify the specific amino acid residues of bacitracin involved in zinc coordination and to characterize the conformation of the complex.

Instrumentation:

-

High-field NMR spectrometer (e.g., 500 MHz or higher)

Sample Preparation (Generalized Protocol):

-

Prepare a solution of bacitracin in a suitable deuterated solvent (e.g., D₂O or a mixed solvent system).

-

The concentration of the sample should be in the millimolar range.

-

Add a stoichiometric amount of a zinc salt (e.g., ZnCl₂) to the bacitracin solution.

-

The pH of the sample should be carefully adjusted.

Data Acquisition:

-

A series of one-dimensional (¹H) and two-dimensional (e.g., COSY, TOCSY, NOESY) NMR experiments are performed.

-

Chemical shift perturbations upon the addition of zinc are monitored to identify the amino acid residues involved in metal binding.

-

NOESY spectra can provide information about through-space proximities of protons, which is used to determine the three-dimensional structure of the complex.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique for real-time monitoring of biomolecular interactions.

Objective: To study the binding kinetics and affinity of the bacitracin-zinc complex to a lipid membrane containing its target.

Instrumentation:

-

Surface Plasmon Resonance instrument

Experimental Setup (Generalized Protocol):

-

Sensor Chip Preparation: A lipid bilayer containing C55-isoprenyl pyrophosphate is immobilized on the surface of a sensor chip.

-

Analyte Preparation: Bacitracin, with and without zinc, is prepared in a suitable running buffer (e.g., HEPES-buffered saline).

-

Binding Measurement: The analyte (bacitracin solution) is flowed over the sensor chip surface. The binding of bacitracin to the lipid bilayer is detected as a change in the refractive index at the sensor surface, which is proportional to the mass of bound analyte.

-

Data Analysis: The sensorgrams (plots of response units versus time) can be used to determine the association and dissociation rate constants, and from these, the equilibrium dissociation constant (Kd) can be calculated. However, for complex interactions, a qualitative or semi-quantitative analysis of the amount of bound material may be more appropriate.[3]

Logical Relationships and Workflows

dot

Caption: Bacitracin-Zinc Interaction Logic.

Conclusion

The interaction between zinc and bacitracin is a classic example of metallo-antibiotic synergy. Zinc is not merely an accessory component but an integral part of the active antibiotic complex, essential for both its stability and its ability to inhibit bacterial cell wall synthesis. For researchers and professionals in drug development, a deep understanding of this relationship is crucial. The experimental protocols outlined in this guide provide a framework for investigating and characterizing this and similar metal-dependent antibiotic mechanisms. Future research may focus on leveraging this understanding to design novel, more potent antimicrobial agents that exploit the vulnerabilities in the bacterial cell wall synthesis pathway.

References

- 1. Articles [globalrx.com]

- 2. abmole.com [abmole.com]

- 3. High-resolution crystal structure reveals molecular details of target recognition by bacitracin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. researchgate.net [researchgate.net]

- 6. Mechanism of Action of Bacitracin: Complexation with Metal Ion and C55-Isoprenyl Pyrophosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanism of action of bacitracin: complexation with metal ion and C 55 -isoprenyl pyrophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Bacitracin Zinc | C66H101N17O16SZn | CID 70687193 - PubChem [pubchem.ncbi.nlm.nih.gov]

Bacitracin Zinc Salt: A Technical Guide to its Mode of Action in Peptidoglycan Synthesis Inhibition

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bacitracin is a polypeptide antibiotic that exhibits potent activity primarily against Gram-positive bacteria. Its efficacy is significantly enhanced in the presence of a divalent metal cation, most commonly zinc, with which it forms a stable complex. The primary mechanism of action of bacitracin zinc salt is the inhibition of bacterial cell wall synthesis, a process crucial for bacterial viability. This guide provides an in-depth technical overview of the molecular interactions, quantitative kinetics, and experimental methodologies used to characterize the inhibitory action of this compound on peptidoglycan synthesis.

Core Mechanism of Action

Bacitracin's bactericidal activity stems from its ability to disrupt the peptidoglycan synthesis cycle, which is essential for the integrity of the bacterial cell wall. The key target of bacitracin is C55-isoprenyl pyrophosphate (C55-PP), also known as undecaprenyl pyrophosphate or bactoprenol pyrophosphate.[1][2] This lipid carrier is responsible for transporting peptidoglycan precursors from the cytoplasm across the cell membrane to the site of cell wall assembly.[1][3]

The inhibitory action unfolds in a multi-step process:

-

Complex Formation: Bacitracin requires a divalent metal ion to bind to its target.[1][4] Zinc (Zn²⁺) is particularly effective in forming a stable and potent complex with the bacitracin peptide.[4]

-

Target Binding: The bacitracin-zinc complex specifically recognizes and binds to C55-isoprenyl pyrophosphate.[1][5] This interaction forms a stable ternary complex consisting of bacitracin, a zinc ion, and the C55-isoprenyl pyrophosphate molecule.[1][4]

-

Inhibition of Dephosphorylation: The formation of this ternary complex effectively sequesters C55-isoprenyl pyrophosphate and prevents its dephosphorylation to C55-isoprenyl phosphate (C55-P).[5] This dephosphorylation step is critical for the regeneration of the lipid carrier, allowing it to be reused for subsequent rounds of peptidoglycan precursor transport.

-

Disruption of Peptidoglycan Synthesis: By halting the recycling of the C55-isoprenyl phosphate carrier, this compound effectively stops the transport of new peptidoglycan building blocks to the growing cell wall.[1][3] This leads to a cessation of cell wall synthesis, weakening of the cell wall, and ultimately, bacterial cell lysis.[1]

A high-resolution crystal structure of bacitracin A in a complex with zinc and geranyl pyrophosphate (a soluble analog of C55-PP) reveals that the antibiotic wraps around the pyrophosphate group of the lipid, with the zinc ion playing a crucial role in organizing the N-terminal region of the antibiotic for ligand binding.[1]

Quantitative Data

The interaction between this compound and its target, as well as its inhibitory effects on bacterial growth, have been quantified through various experimental approaches.

Binding Affinity and Association Constants

The binding affinity of the bacitracin-zinc complex to C55-isoprenyl pyrophosphate is a key determinant of its antibiotic activity.

| Parameter | Value | Method | Organism/System | Reference |

| Dissociation Constant (KD) | 25.5 ± 7.0 nM | Isothermal Titration Calorimetry (ITC) | In vitro with C55-PP-containing liposomes | [2] |

| Association Constant (K) | ~ 1 x 10⁶ M⁻¹ | Gel Filtration Chromatography | In vitro with purified C55-isoprenyl pyrophosphate | [6] |

| Binding Constant (Kb) | 3.7 x 10⁵ M⁻¹ | Scatchard Plot Analysis | Micrococcus lysodeikticus cells and protoplasts |

Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in an in vitro assay. The MIC of bacitracin zinc is highly dependent on the bacterial species.

| Organism | MIC Range (µg/mL) | Method | Reference |

| Clostridium perfringens | ≤ 0.5 - 16 | Agar Dilution | |

| Staphylococcus aureus | 4 - 8 | Broth Microdilution | [4] |

| Streptococcus pyogenes | 0.5 - 1 | Broth Microdilution | [4] |

| Enterococcus faecalis | 16 - 32 | Broth Microdilution | [4] |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the minimum concentration of this compound that inhibits the visible growth of a target bacterium.

Materials:

-

This compound

-

Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)

-

Sterile 96-well microtiter plates

-

Bacterial culture of the test organism

-

Sterile diluents (e.g., saline or broth)

-

Spectrophotometer or McFarland standards

-

Incubator

Procedure:

-

Preparation of Bacitracin Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent and sterilize by filtration.

-

Preparation of Bacterial Inoculum: Culture the test bacterium overnight. Dilute the culture in fresh broth to achieve a standardized turbidity, typically equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Further dilute the inoculum to the final desired concentration (e.g., 5 x 10⁵ CFU/mL).

-

Serial Dilution in Microtiter Plate: a. Add 100 µL of sterile broth to all wells of a 96-well plate. b. Add 100 µL of the bacitracin stock solution to the first column of wells, resulting in a 1:2 dilution. c. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to create a concentration gradient. Discard 100 µL from the last column of dilutions.

-

Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, bringing the total volume to 200 µL. This will halve the concentration of bacitracin in each well, achieving the final desired test concentrations.

-

Controls: Include a positive control (broth and inoculum, no antibiotic) and a negative control (broth only).

-

Incubation: Incubate the plate at the optimal temperature for the test organism (e.g., 37°C) for 18-24 hours.

-

Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well).

In Vitro Undecaprenyl Pyrophosphate (UPP) Phosphatase Inhibition Assay

This assay directly measures the ability of bacitracin to inhibit the dephosphorylation of C55-isoprenyl pyrophosphate.

Materials:

-

Radiolabeled [¹⁴C]C55-isoprenyl pyrophosphate ([¹⁴C]UPP)

-

Purified or membrane-embedded UPP phosphatase (e.g., BcrC)

-

This compound

-

Reaction buffer (e.g., Tris-HCl with MgCl₂)

-

Thin Layer Chromatography (TLC) plates and developing solvent

-

Phosphorimager or scintillation counter

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing the reaction buffer and the desired concentration of [¹⁴C]UPP.

-

Inhibitor Addition: Add varying concentrations of this compound to the reaction mixtures. Include a control with no inhibitor.

-

Enzyme Addition: Initiate the reaction by adding the UPP phosphatase enzyme preparation.

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).

-

Reaction Quenching: Stop the reaction by adding a suitable solvent (e.g., an acidic organic solvent).

-

Extraction of Lipids: Extract the lipid components (substrate and product) from the aqueous phase.

-

TLC Analysis: Spot the extracted lipids onto a TLC plate and develop the chromatogram using an appropriate solvent system to separate the [¹⁴C]UPP (substrate) from the [¹⁴C]UP (product).

-

Quantification: Visualize and quantify the amount of substrate and product using a phosphorimager or by scraping the spots and using a scintillation counter. The inhibition is calculated by comparing the amount of product formed in the presence and absence of bacitracin.

Visualizations

Signaling Pathway: Inhibition of the Peptidoglycan Synthesis Cycle

Caption: this compound inhibits the dephosphorylation of C55-PP, a key step in the peptidoglycan synthesis cycle.

Molecular Interaction: Ternary Complex Formation

Caption: Bacitracin, Zn²⁺, and C55-PP form a stable ternary complex, preventing enzyme access and halting dephosphorylation.

Experimental Workflow: MIC Determination by Broth Microdilution

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

References

- 1. High-resolution crystal structure reveals molecular details of target recognition by bacitracin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthetic Studies with Bacitracin A and Preparation of Analogues Containing Alternative Zinc Binding Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism of Action of Bacitracin: Complexation with Metal Ion and C55-Isoprenyl Pyrophosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Salt Advantage: A Technical Dissection of Bacitracin and Bacitracin Zinc Salt

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the critical distinctions between Bacitracin and its more commonly utilized form, Bacitracin zinc salt. While both share the same core antibiotic activity, the addition of zinc imparts significant physicochemical advantages that are paramount for formulation, stability, and clinical efficacy. This document provides a comprehensive comparison of their properties, detailed experimental protocols for their analysis, and visual representations of their mechanism of action and production workflows.

Core Chemical and Structural Differences

Bacitracin is a complex mixture of at least nine related cyclic polypeptide antibiotics produced by Bacillus subtilis and Bacillus licheniformis. The primary and most potent component of this mixture is Bacitracin A.[1][2][3][4] The antibacterial action of bacitracin is critically dependent on its ability to form a complex with a divalent metal ion, with zinc being the most effective.[5][6]

This compound is a stable, chelated complex of bacitracin and zinc ions.[7][8][9] In this form, the zinc is not merely a counter-ion but is integral to the molecule's conformation and stability. The formation of the zinc complex significantly enhances the stability of the antibiotic, a crucial factor for its pharmaceutical application.[10][11][12]

Physicochemical and Biological Properties: A Comparative Analysis

The chelation of zinc to bacitracin results in notable differences in their physicochemical and, consequently, their biological properties. These are summarized in the tables below.

Table 1: Comparative Physicochemical Properties

| Property | Bacitracin | This compound |

| Molecular Formula (Bacitracin A) | C66H103N17O16S[13] | C66H101N17O16SZn[9] |

| Molecular Weight (Bacitracin A) | ~1422.7 g/mol [14] | ~1486.1 g/mol [9] |

| Appearance | White to pale brownish-yellow powder[15] | White or pale brownish-yellow powder[7] |

| Solubility | Freely soluble in water and ethanol; practically insoluble in acetone and ether.[15] | Sparingly soluble in water (1 part in 900) and ethanol (1 part in 500); very slightly soluble in ether.[7] |

| Stability | Aqueous solutions degrade rapidly at room temperature.[14][15] Unstable at pH < 4 or > 9.[13] | Significantly more stable than bacitracin, especially in a dry state.[11][12] Stable at a pH of 6.0-7.5.[7] |

| Hygroscopicity | Hygroscopic.[15] | Hygroscopic.[7] |

Table 2: Comparative Biological and Pharmacokinetic Properties

| Property | Bacitracin | This compound |

| Mechanism of Action | Inhibits bacterial cell wall synthesis by preventing the dephosphorylation of C55-isoprenyl pyrophosphate, requiring a divalent metal ion.[1][5][16] | The zinc complex directly binds to C55-isoprenyl pyrophosphate, inhibiting its dephosphorylation and thus bacterial cell wall synthesis.[9] |

| Antimicrobial Spectrum | Primarily active against Gram-positive bacteria (e.g., Staphylococcus aureus, Streptococcus pyogenes).[1][2] Limited activity against Gram-negative bacteria.[2][10] | Same as Bacitracin.[10] |

| Potency | Varies depending on the purity of the mixture. | Not less than 65 Bacitracin Units per mg.[8] |

| Systemic Absorption (Topical) | Not appreciably absorbed from intact or denuded skin, wounds, or mucous membranes.[2] | Not appreciably absorbed from intact or denuded skin, wounds, or mucous membranes.[2] |

| Toxicity | Nephrotoxic when used systemically (intramuscularly).[5][16][17][18] | Primarily used topically to minimize systemic toxicity. |

Mechanism of Action: Inhibition of the Bactoprenol Cycle

The antibacterial efficacy of both bacitracin and its zinc salt lies in their ability to disrupt the bacterial cell wall synthesis. Specifically, they target the dephosphorylation of C55-isoprenyl pyrophosphate (also known as bactoprenol pyrophosphate), a lipid carrier molecule essential for transporting peptidoglycan precursors from the cytoplasm to the exterior of the cell membrane. By inhibiting this crucial step, bacitracin effectively halts the cell wall construction, leading to cell lysis and bacterial death.[1][5][6][9][19][16][20][21] The presence of a divalent metal ion, particularly zinc, is essential for this inhibitory action.[5][6]

Caption: Mechanism of action of the Bacitracin-Zinc complex.

Experimental Protocols

Microbiological Assay for Potency of Bacitracin Zinc

This protocol is based on the diffusion method and determines the antibiotic potency by measuring the inhibition of microbial growth.

1. Test Organism:

-

Micrococcus luteus (e.g., ATCC 10240). Maintain on agar slants and prepare a fresh suspension for each assay.

2. Culture Media:

-

Use a suitable nutrient agar (e.g., Medium 1 as per USP/EP) with a final pH of 6.5-6.6 or 7.0-7.1.

3. Standard Preparation:

-

Accurately weigh a quantity of Bacitracin Zinc Reference Standard (RS) and dissolve in a suitable solvent (e.g., 0.01 N HCl) to create a stock solution.

-

Further dilute with a sterile phosphate buffer (pH 6.0 or 7.0) to obtain a series of standard concentrations (e.g., 0.5, 1.0, 2.0, 4.0 IU/mL).

4. Sample Preparation:

-

Accurately weigh the Bacitracin Zinc test sample, suspend in 5 mL of water, add 0.5 mL of hydrochloric acid (~70 g/L), and dilute with water to 100 mL.

-

Allow to stand for 30 minutes at room temperature.

-

Further dilute with the same phosphate buffer used for the standard to an estimated concentration equivalent to the median standard concentration.

5. Procedure:

-

Inoculate a series of petri dishes containing the sterile agar medium with a standardized suspension of the test organism.

-

Place sterile cylinders (or cut wells) onto the agar surface.

-

Fill the cylinders/wells with the different concentrations of the standard and sample preparations.

-

Incubate the plates under appropriate conditions (e.g., 32-35°C or 35-39°C) for 18-24 hours.

-

Measure the diameter of the zones of inhibition for both the standard and the sample.

6. Calculation:

-

Plot the logarithm of the standard concentrations against the measured zone diameters.

-

Determine the potency of the sample by interpolating its zone of inhibition on the standard curve.

-

The potency is expressed in International Units (IU) per milligram (mg).

Thin-Layer Chromatography (TLC) for Identification

This method is used to confirm the identity of Bacitracin Zinc by comparing its chromatographic profile to that of a reference standard.

1. Stationary Phase:

-

Silica gel TLC plates.

2. Mobile Phase:

-

A mixture of n-butanol, water, pyridine, glacial acetic acid, and ethanol in a ratio of 60:10:6:15:5 (v/v/v/v/v).

3. Sample and Standard Preparation:

-

Prepare solutions of the test substance and Bacitracin Zinc RS at a concentration of 6.0 mg/mL in a 10 g/L solution of disodium edetate.

4. Procedure:

-

Apply 1 µL of the sample and standard solutions separately to the TLC plate. A co-spot of both solutions can also be applied.

-

Develop the chromatogram in a suitable chamber saturated with the mobile phase until the solvent front has moved an adequate distance.

-

Remove the plate, allow it to air dry, and spray with a ninhydrin solution.

-

Heat the plate at 110°C for 10 minutes.

5. Interpretation:

-

The principal spots in the chromatogram obtained from the sample solution should correspond in position, color, and intensity to those in the chromatogram obtained from the standard solution. The co-spot should appear as a single spot.

Production and Analysis Workflow

The production of Bacitracin and its subsequent conversion to the more stable zinc salt involves several key stages, from fermentation to final quality control.

Caption: Production and quality control workflow for Bacitracin Zinc.

Conclusion

The transformation of bacitracin into its zinc salt represents a critical step in harnessing its therapeutic potential for topical applications. The enhanced stability and comparable antimicrobial efficacy of this compound make it the preferred form for pharmaceutical formulations. For researchers and drug development professionals, a thorough understanding of these differences is essential for the development of robust, stable, and effective antibiotic products. The experimental protocols provided herein offer a foundational framework for the quality control and analysis of these important antibacterial agents.

References

- 1. Bacitracin - Wikipedia [en.wikipedia.org]

- 2. drugs.com [drugs.com]

- 3. drugs.com [drugs.com]

- 4. Synthesis, construction, and evaluation of self-assembled nano-bacitracin A as an efficient antibacterial agent in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. High-resolution crystal structure reveals molecular details of target recognition by bacitracin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cdn.who.int [cdn.who.int]

- 8. Bacitracin Zinc [drugfuture.com]

- 9. Bacitracin Zinc | C66H101N17O16SZn | CID 70687193 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Bacitracin Zinc: Your Comprehensive Guide! | OCTAGONCHEM [octagonchem.com]

- 11. quora.com [quora.com]

- 12. Bacitracin Zinc Vs Bacitracin | OCTAGONCHEM [octagonchem.com]

- 13. Bacitracin | C66H103N17O16S | CID 10909430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. cdn.who.int [cdn.who.int]

- 16. m.youtube.com [m.youtube.com]

- 17. Bacitracin Topical - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Bacitracin | Johns Hopkins ABX Guide [hopkinsguides.com]

- 19. What is the mechanism of Bacitracin? [synapse.patsnap.com]

- 20. selleckchem.com [selleckchem.com]

- 21. youtube.com [youtube.com]

An In-depth Technical Guide to the Biochemical and Physiological Effects of Bacitracin Zinc Salt

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Bacitracin zinc salt is a polypeptide antibiotic complex that has been a mainstay in topical antibacterial preparations and as a feed additive in animal husbandry for decades. Its enduring efficacy, particularly against Gram-positive bacteria, is rooted in a unique mechanism of action that targets a fundamental process in bacterial cell wall synthesis. This technical guide provides a comprehensive overview of the biochemical and physiological effects of this compound, detailing its molecular interactions, its impact on bacterial and host systems, and standardized methodologies for its evaluation. Quantitative data on its antimicrobial activity and toxicity are presented for comparative analysis, and key processes are visualized to facilitate a deeper understanding of its biological role.

Biochemical Effects: Mechanism of Action

The primary biochemical effect of this compound is the potent and specific inhibition of bacterial cell wall synthesis.[1][2][3] This is achieved by interfering with the dephosphorylation of C55-isoprenyl pyrophosphate (also known as bactoprenol pyrophosphate), a lipid carrier molecule essential for the transport of peptidoglycan precursors from the cytoplasm to the exterior of the cell membrane.[4][5][6]

The presence of a divalent metal ion is critical for this activity, with zinc being particularly effective.[7] The Bacitracin molecule, in conjunction with a zinc ion, forms a stable ternary complex with the pyrophosphate moiety of the C55-isoprenyl pyrophosphate.[6] This sequestration of the lipid carrier prevents its regeneration to the active monophosphate form, thereby halting the peptidoglycan synthesis cycle.[5] The result is an accumulation of cell wall precursors within the cytoplasm and a cessation of cell wall construction, ultimately leading to cell lysis.[8]

In addition to its primary mode of action, bacitracin, in complex with metal ions like iron and copper, has been shown to be capable of reducing these metal salts, leading to the formation of hydrogen peroxide.[9] This can result in the generation of hydroxyl radicals, which can cause oxidative damage to DNA and other macromolecules.[9]

Physiological Effects

Effects on Bacterial Cells

The physiological consequence of inhibiting cell wall synthesis is a bactericidal or bacteriostatic effect, primarily against Gram-positive bacteria.[1] These organisms have a thick, exposed peptidoglycan layer, making them highly susceptible to agents that disrupt its integrity.[8] Gram-negative bacteria are generally less susceptible due to their outer membrane, which acts as a permeability barrier to the relatively large bacitracin molecule.[10]

The efficacy of this compound is concentration-dependent. At or above the Minimum Inhibitory Concentration (MIC), it can lead to cell death. Below the MIC, it may only inhibit growth.

Effects on Host Organisms

When administered topically, this compound exhibits minimal systemic absorption through intact or denuded skin.[1] However, significant absorption can occur from intramuscular injection, leading to wide distribution throughout the body.[11] Systemic use of bacitracin is associated with a high risk of nephrotoxicity, including tubular and glomerular necrosis, which has largely restricted its clinical use to topical applications.[11]

Allergic contact dermatitis is a potential side effect of topical use.[1] While rare, more severe hypersensitivity reactions, including anaphylaxis, have been reported.[1]

As a feed additive in poultry and other livestock, this compound is used to promote growth and prevent necrotic enteritis.[4][12] Its primary effect in this context is the modulation of the gut microbiota.[4][13] Studies in broiler chickens have shown that Bacitracin zinc can alter the composition and diversity of the caecal microbiota.[4][13] Specifically, it has been observed to reduce the populations of Clostridium perfringens and certain Lactobacillus species.[12] This shift in the microbial landscape is thought to reduce competition for nutrients and decrease the production of growth-depressing metabolites, leading to improved feed conversion ratios.[4][13]

Quantitative Data

Antimicrobial Susceptibility

The Minimum Inhibitory Concentration (MIC) is a key measure of an antibiotic's potency. The MIC values for this compound vary depending on the bacterial species.

| Bacterial Species | Type | MIC Range (µg/mL) | Reference |

| Clostridium perfringens | Gram-positive | 0.5 - 16 | [14] |

| Staphylococcus aureus (MSSA) | Gram-positive | 0.5 - 1 | [1] |

| Staphylococcus aureus (MRSA) | Gram-positive | 0.5 - 1 | [1] |

| Bacillus subtilis | Gram-positive | 0.25 - 0.5 | [1] |

| Staphylococcus simulans | Gram-positive | 1 - 2 | [1] |

| Enterococcus faecium | Gram-positive | 4 - 8 | [1] |

Note: MIC values can vary based on the testing methodology and specific strain. The activity of bacitracin is enhanced in the presence of zinc ions, and testing media are often supplemented with a zinc salt.[1]

Toxicity Data

Due to its nephrotoxicity, systemic LD50 data for this compound is of significant clinical relevance, though specific values are not consistently reported in publicly available literature. For other zinc compounds, such as zinc chloride, the oral LD50 in rats has been reported as 57.348 mg/kg.[15] However, this is not directly comparable to the polypeptide complex of Bacitracin zinc. For topical applications, the toxicity is considered low.

Experimental Protocols

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This is a standardized method for determining the in vitro susceptibility of a bacterial isolate to an antimicrobial agent.

Detailed Methodology:

-

Preparation of Antimicrobial Solution: Dissolve this compound in the appropriate solvent and then dilute in cation-adjusted Mueller-Hinton Broth (CAMHB) to twice the highest concentration to be tested.[16] For Bacitracin, the medium should be supplemented with zinc sulfate (e.g., 0.3 mM) to ensure optimal activity.[1]

-

Plate Preparation: Using a multichannel pipette, dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate.[16]

-

Serial Dilution: Add 100 µL of the 2x Bacitracin zinc stock solution to the first column of wells. Mix thoroughly and transfer 100 µL to the second column, continuing this two-fold serial dilution across the plate, typically to column 10.[16] Discard the final 100 µL from column 10.

-

Inoculum Preparation: From a fresh culture plate (18-24 hours growth), select several colonies and suspend in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum concentration in the wells of approximately 5 x 10^5 CFU/mL.[17]

-

Inoculation: Inoculate each well (except the sterility control) with the prepared bacterial suspension. The final volume in each well should be 200 µL.

-

Controls: Include a growth control well containing only broth and the bacterial inoculum, and a sterility control well containing only broth.

-

Incubation: Incubate the plate at 37°C for 16-20 hours in ambient air.[18]

-

Result Interpretation: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[18]

Assay for Inhibition of C55-Isoprenyl Pyrophosphate Dephosphorylation

This biochemical assay directly measures the core mechanism of Bacitracin's action.

-

Substrate Preparation: Synthesize radiolabeled [14C]C55-isoprenyl pyrophosphate ([14C]C55-PP).[19]

-

Enzyme Source: Prepare a membrane fraction containing the C55-isoprenyl pyrophosphate phosphatase from a susceptible bacterial strain (e.g., Staphylococcus aureus).

-

Reaction Mixture: In a microcentrifuge tube, combine the membrane fraction, a buffer solution (e.g., Tris-HCl with a detergent like DDM to solubilize the lipids), and varying concentrations of this compound.[19]

-

Initiation: Start the reaction by adding the [14C]C55-PP substrate.

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 37°C) for a defined period.

-

Termination and Extraction: Stop the reaction and extract the lipids using an organic solvent mixture (e.g., butanol).

-

Analysis: Separate the substrate ([14C]C55-PP) from the product ([14C]C55-P) using thin-layer chromatography (TLC).[19]

-

Quantification: Quantify the amount of radioactivity in the spots corresponding to the substrate and product using a phosphorimager or scintillation counting. The percentage of inhibition is calculated by comparing the amount of product formed in the presence of this compound to a control reaction without the antibiotic.

Animal Model for Nephrotoxicity Assessment

This protocol outlines a general approach to evaluating the potential for drug-induced kidney injury.

-

Animal Model: Utilize a suitable animal model, such as Sprague-Dawley rats.[20]

-

Dosing Regimen: Administer Bacitracin via a systemic route (e.g., intramuscular or intravenous injection) at various doses for a defined period (e.g., 7-14 days).[21][22] Include a control group receiving a vehicle solution.

-

Monitoring: Monitor the animals daily for clinical signs of toxicity, body weight, and water/food consumption.

-

Sample Collection: Collect blood samples at baseline and at specified time points throughout the study. Collect urine over a 24-hour period. At the end of the study, euthanize the animals and harvest the kidneys.

-